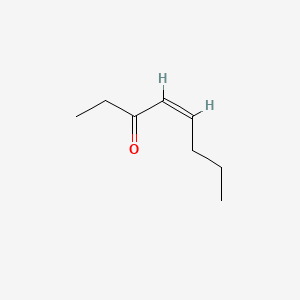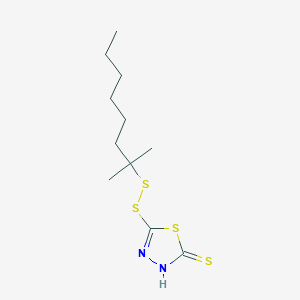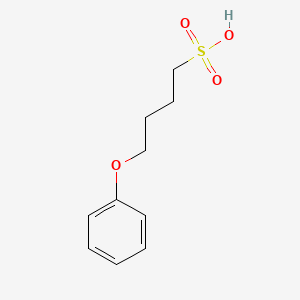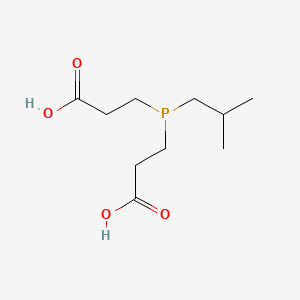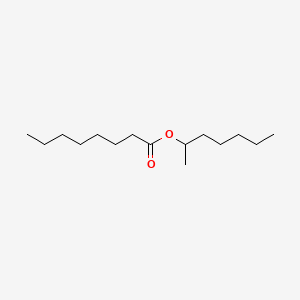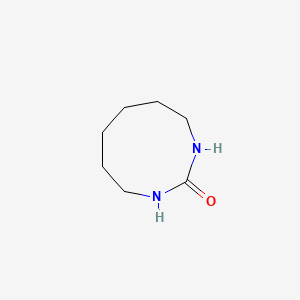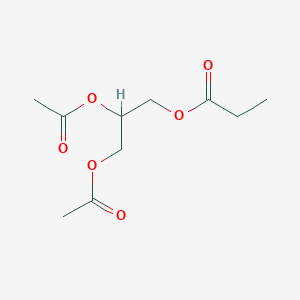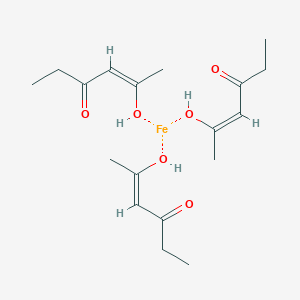
Tris(hexane-2,4-dionato-O,O')iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(hexane-2,4-dionato-o,o’)iron: is a coordination compound with the molecular formula C18H30FeO6 It is known for its distinctive structure, where an iron atom is coordinated with three hexane-2,4-dionato ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris-(hexane-2,4-dionato-o,o’)iron can be synthesized through the reaction of iron(III) chloride with hexane-2,4-dione in the presence of a base. The reaction typically involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding hexane-2,4-dione and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for tris-(hexane-2,4-dionato-o,o’)iron are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: Tris-(hexane-2,4-dionato-o,o’)iron undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the iron atom.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent and temperature conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(IV) or iron(V) species, while reduction may yield iron(II) complexes. Substitution reactions result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
Chemistry: Tris-(hexane-2,4-dionato-o,o’)iron is used as a precursor in the synthesis of other iron-containing compounds. It is also studied for its catalytic properties in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, tris-(hexane-2,4-dionato-o,o’)iron is investigated for its potential role in mimicking the active sites of certain metalloenzymes. This makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound’s potential medicinal applications include its use as a model compound for developing iron-based drugs. Its ability to undergo redox reactions makes it a candidate for studying iron’s role in biological systems and developing therapeutic agents.
Industry: In industrial applications, tris-(hexane-2,4-dionato-o,o’)iron is explored for its use in materials science, particularly in the development of magnetic materials and catalysts for chemical processes.
Mécanisme D'action
The mechanism of action of tris-(hexane-2,4-dionato-o,o’)iron involves its ability to undergo redox reactions, which can alter the oxidation state of the iron center. This redox activity is crucial for its catalytic properties and its role in mimicking metalloenzyme active sites. The compound can interact with various molecular targets, including substrates in catalytic reactions and biological molecules in enzyme studies.
Comparaison Avec Des Composés Similaires
Tris-(hexane-2,4-dionato-o,o’)cobalt: Similar structure but with cobalt as the central metal atom.
Tris-(3-nitropentane-2,4-dionato-o,o’)iron: A variant with different ligands.
Tris-(hexane-2,4-dionato-o,o’)nickel: Similar structure but with nickel as the central metal atom.
Uniqueness: Tris-(hexane-2,4-dionato-o,o’)iron is unique due to its specific coordination environment and the redox properties of the iron center. This makes it particularly valuable in catalytic applications and studies involving iron’s role in biological systems.
Propriétés
Numéro CAS |
39114-45-9 |
|---|---|
Formule moléculaire |
C18H30FeO6 |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
(Z)-5-hydroxyhex-4-en-3-one;iron |
InChI |
InChI=1S/3C6H10O2.Fe/c3*1-3-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/b3*5-4-; |
Clé InChI |
KVAXGVKRUFLYAM-VNGPFPIXSA-N |
SMILES isomérique |
CCC(=O)/C=C(\O)/C.CCC(=O)/C=C(\O)/C.CCC(=O)/C=C(\O)/C.[Fe] |
SMILES canonique |
CCC(=O)C=C(C)O.CCC(=O)C=C(C)O.CCC(=O)C=C(C)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


